N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide
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Overview
Description
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final compound. Common reagents used in the synthesis include thiazolidine-2-thione, pyridine-4-carboxylic acid, and 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O2S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2S2/c1-23-10-2-3-15-11-13(4-5-16(15)23)12-17-19(26)24(20(27)28-17)22-18(25)14-6-8-21-9-7-14/h4-9,11-12H,2-3,10H2,1H3,(H,22,25)/b17-12- |
InChI Key |
YNUUGEODMKMQDJ-ATVHPVEESA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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